Levomilnacipran
描述
Levomilnacipran is an antidepressant medication used to treat depression . It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain .
Synthesis Analysis
The synthesis of Levomilnacipran involves continuous bioprocessing using immobilized whole cells . The cyclopropanation reactions needed for the synthesis of Levomilnacipran were achieved with BM3-Hstar whole cells immobilized on QA . A novel approach for the asymmetric synthesis of the active (1S,2R)-enantiomer of the antidepressant milnacipran, from which Levomilnacipran is derived, has been reported . The two stereogenic centers borne by the cyclopropane ring were sequentially installed starting from phenylacetic acid .
Molecular Structure Analysis
Levomilnacipran has a molecular formula of C15H22N2O . Its average mass is 246.348 Da and its monoisotopic mass is 246.173218 Da .
Chemical Reactions Analysis
Levomilnacipran is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . This makes the medication susceptible to grapefruit-drug interactions .
Physical And Chemical Properties Analysis
Levomilnacipran has a high oral bioavailability of 92% and a low plasma protein binding of 22% . The high volume of distribution of Levomilnacipran suggests that dialysis will not be effective in reducing Levomilnacipran plasma concentrations .
科学研究应用
药理学和疗效
Levomilnacipran是一种新型的血清素和去甲肾上腺素再摄取抑制剂(SNRI),用于治疗重度抑郁症(MDD)。它具有独特的药理特性,以两倍于血清素再摄取抑制的去甲肾上腺素再摄取抑制效力而著称。这一特性可能有助于其在治疗MDD方面的疗效。研究表明,与安慰剂相比,Levomilnacipran在短期治疗MDD方面更为有效,尽管长期疗效数据,特别是在预防复发方面,尚不确定(Mago, Mahajan, & Thase, 2014),(Bruno, Morabito, Spina, & Muscatello, 2016)。
临床试验和功能结果
几项随机、双盲临床试验证明了Levomilnacipran在改善抑郁症状方面的疗效。值得注意的是,它还可能改善与社交生活、工作和家庭生活等领域功能相关的症状。然而,需要更广泛的调查,特别是在心血管安全性和长期治疗方面(Sambunaris et al., 2013),(Montgomery et al., 2013)。
药代动力学和选择性
Levomilnacipran表现出高度的去甲肾上腺素选择性,这一特性使其在其类别中与其他抗抑郁药物有所区别。在健康志愿者和患有重度抑郁症的患者中,其药代动力学显示出稳态血浆浓度足以有效抑制去甲肾上腺素和血清素的再摄取(Chen et al., 2015),(Zadka, Dziwota, & Olajossy, 2016)。
认知效应
研究还探讨了Levomilnacipran对患有重度抑郁症患者认知障碍的影响。第三阶段研究的事后分析表明,Levomilnacipran可能改善认知指标,这有助于减少自我报告的功能障碍。这表明了在应对与MDD相关的认知方面可能发挥作用(Wesnes et al., 2016)。
新颖贡献和未来研究
Levomilnacipran对去甲肾上腺素再摄取抑制的增强效力是一种可能代表其治疗效果的新颖贡献。需要进行额外的研究,将Levomilnacipran与其他抗抑郁药物进行比较,以进一步评估其在治疗中的地位,特别是在疗效、耐受性和成本效益方面(Saraceni, Venci, & Gandhi, 2014)。
安全和危害
Levomilnacipran may cause serious side effects . Common side effects include nausea, vomiting, constipation, irregular heartbeats, sweating, and decreased sex drive . Serious side effects may include blurred vision, painful or difficult urination, easy bruising, unusual bleeding, pounding heartbeats, seizure, manic episodes, or low sodium level . People with depression or mental illness may have thoughts about suicide .
未来方向
Levomilnacipran is used to treat major depressive disorder . A similar medicine called milnacipran (Savella) is used to treat a chronic pain disorder called fibromyalgia . Levomilnacipran (Fetzima) should not be used to treat fibromyalgia . Levomilnacipran may also be used for purposes not listed in this medication guide .
属性
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025167 | |
Record name | Levomilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters. | |
Record name | Levomilnacipran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levomilnacipran | |
CAS RN |
96847-54-0 | |
Record name | (1S,2R)-Milnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomilnacipran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomilnacipran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levomilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。